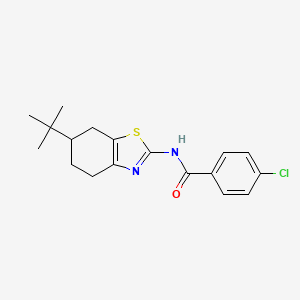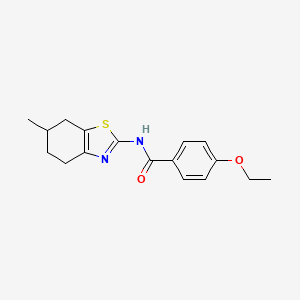![molecular formula C23H30N2O3 B11339844 2-(4-ethylphenoxy)-N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]acetamide](/img/structure/B11339844.png)
2-(4-ethylphenoxy)-N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-エチルフェノキシ)-N-[2-(4-メチルフェニル)-2-(モルホリン-4-イル)エチル]アセトアミドは、合成有機化合物です。これは、アセトアミド骨格に結合したエチルフェノキシ基、メチルフェニル基、モルホリニル基の存在によって特徴付けられます。
2. 製法
合成経路と反応条件
2-(4-エチルフェノキシ)-N-[2-(4-メチルフェニル)-2-(モルホリン-4-イル)エチル]アセトアミドの合成は、通常、複数のステップを伴います。
-
エチルフェノキシ中間体の生成
- 4-エチルフェノールを適切なハロゲン化剤(例えば、チオニルクロリド)と反応させて、4-エチルフェニルクロリドを生成します。
- 4-エチルフェニルクロリドをフェノキシドナトリウムと反応させて、4-エチルフェノキシベンゼンを得ます。
-
メチルフェニル中間体の生成
- 4-メチルフェノールを適切なハロゲン化剤と反応させて、4-メチルフェニルクロリドを生成します。
- 4-メチルフェニルクロリドを適切なアミン(例えば、エチレンジアミン)と反応させて、N-(4-メチルフェニル)エチレンジアミンを得ます。
-
中間体のカップリング
- 4-エチルフェノキシベンゼンをN-(4-メチルフェニル)エチレンジアミンと適切な条件下で反応させて、目的の生成物を生成します。
工業生産方法
この化合物の工業生産は、収率と純度を向上させるために、上記の合成経路の最適化を含む場合があります。これには、触媒の使用、制御された反応環境、再結晶またはクロマトグラフィーなどの精製技術が含まれる場合があります。
3. 化学反応解析
反応の種類
-
酸化
- この化合物は、特にエチル基とメチル基で酸化反応を起こす可能性があり、対応するアルデヒドまたはカルボン酸の生成につながります。
-
還元
- 還元反応は、アミド基を標的にして、アミンに変換することができます。
-
置換
- この化合物の芳香環は、ニトロ化やハロゲン化などの求電子置換反応を起こす可能性があります。
一般的な試薬と条件
酸化: 過マンガン酸カリウム、三酸化クロム。
還元: 水素化リチウムアルミニウム、パラジウム触媒を用いた水素ガス。
置換: ニトロ化には硝酸、臭素化には臭素。
生成される主な生成物
酸化: 4-エチル安息香酸、4-メチル安息香酸の生成。
還元: N-[2-(4-メチルフェニル)-2-(モルホリン-4-イル)エチル]アミンの生成。
置換: 芳香環のニトロまたはブロモ誘導体の生成。
4. 科学研究への応用
医薬品化学: これは、特に特定の受容体や酵素を標的にする新しい医薬品の開発のためのリード化合物として役立ちます。
材料科学: この化合物は、新しいポリマーの合成や、独特の特性を持つ先進材料の前駆体として使用できます。
生物学研究: これは、タンパク質や核酸などの生体高分子との小分子の相互作用を調べる研究で使用できます。
工業的用途: この化合物は、特殊化学品の開発や、他の複雑な分子の合成における中間体として使用できます。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-ethylphenoxy)-N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]acetamide typically involves multiple steps:
-
Formation of the Ethylphenoxy Intermediate
- React 4-ethylphenol with an appropriate halogenating agent (e.g., thionyl chloride) to form 4-ethylphenyl chloride.
- React 4-ethylphenyl chloride with sodium phenoxide to obtain 4-ethylphenoxybenzene.
-
Formation of the Methylphenyl Intermediate
- React 4-methylphenol with an appropriate halogenating agent to form 4-methylphenyl chloride.
- React 4-methylphenyl chloride with a suitable amine (e.g., ethylenediamine) to obtain N-(4-methylphenyl)ethylenediamine.
-
Coupling of Intermediates
- React 4-ethylphenoxybenzene with N-(4-methylphenyl)ethylenediamine under suitable conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
-
Oxidation
- The compound can undergo oxidation reactions, particularly at the ethyl and methyl groups, leading to the formation of corresponding aldehydes or carboxylic acids.
-
Reduction
- Reduction reactions can target the amide group, converting it to an amine.
-
Substitution
- The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Substitution: Nitric acid for nitration, bromine for bromination.
Major Products Formed
Oxidation: Formation of 4-ethylbenzoic acid, 4-methylbenzoic acid.
Reduction: Formation of N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]amine.
Substitution: Formation of nitro or bromo derivatives of the aromatic rings.
科学的研究の応用
Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific receptors or enzymes.
Material Science: The compound could be used in the synthesis of novel polymers or as a precursor for advanced materials with unique properties.
Biological Research: It may be used in studies investigating the interaction of small molecules with biological macromolecules, such as proteins or nucleic acids.
Industrial Applications: The compound could be utilized in the development of specialty chemicals or as an intermediate in the synthesis of other complex molecules.
作用機序
2-(4-エチルフェノキシ)-N-[2-(4-メチルフェニル)-2-(モルホリン-4-イル)エチル]アセトアミドの作用機序は、その特定の用途によって異なります。医薬品化学では、受容体、酵素、イオンチャネルなどの分子標的と相互作用することがあります。モルホリニル基の存在は、生物膜またはタンパク質との潜在的な相互作用を示唆しており、その機能と活性を影響を与えます。
類似化合物との比較
類似化合物
2-(4-メチルフェノキシ)-N-[2-(4-エチルフェニル)-2-(モルホリン-4-イル)エチル]アセトアミド: 構造は似ていますが、エチル基とメチル基の位置が逆になっています。
2-(4-エチルフェノキシ)-N-[2-(4-クロロフェニル)-2-(モルホリン-4-イル)エチル]アセトアミド: 構造は似ていますが、メチル基の代わりに塩素原子があります。
2-(4-エチルフェノキシ)-N-[2-(4-メチルフェニル)-2-(ピペリジン-4-イル)エチル]アセトアミド: 構造は似ていますが、モルホリニル基の代わりにピペリジニル基があります。
独自性
2-(4-エチルフェノキシ)-N-[2-(4-メチルフェニル)-2-(モルホリン-4-イル)エチル]アセトアミドの独自性は、その官能基の特定の組み合わせにあります。これは、独特の化学的および生物学的特性を与える可能性があります。エチル基とメチル基の両方の存在と、モルホリニル基は、その反応性、溶解性、および生物学的標的との相互作用に影響を与える可能性があります。
特性
分子式 |
C23H30N2O3 |
|---|---|
分子量 |
382.5 g/mol |
IUPAC名 |
2-(4-ethylphenoxy)-N-[2-(4-methylphenyl)-2-morpholin-4-ylethyl]acetamide |
InChI |
InChI=1S/C23H30N2O3/c1-3-19-6-10-21(11-7-19)28-17-23(26)24-16-22(25-12-14-27-15-13-25)20-8-4-18(2)5-9-20/h4-11,22H,3,12-17H2,1-2H3,(H,24,26) |
InChIキー |
VMASDVSBIYRESR-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC=C(C=C1)OCC(=O)NCC(C2=CC=C(C=C2)C)N3CCOCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-(azepan-1-yl)-2-(4-methoxyphenyl)ethyl]-5-fluoro-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B11339766.png)
![N-[2-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-2-(4-ethylphenoxy)acetamide](/img/structure/B11339778.png)
![(5Z)-6-hydroxy-5-[2-(4-methoxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-ylidene]-3-methylpyrimidine-2,4(3H,5H)-dione](/img/structure/B11339782.png)
![1-[(4-fluorobenzyl)sulfonyl]-N-(3-fluorophenyl)piperidine-4-carboxamide](/img/structure/B11339798.png)
![1-[(3-methylbenzyl)sulfonyl]-N-{4-[(phenylsulfanyl)methyl]phenyl}piperidine-4-carboxamide](/img/structure/B11339800.png)

![(4-(Benzo[d]thiazol-2-yl)piperidin-1-yl)(3,4,5-trimethoxyphenyl)methanone](/img/structure/B11339804.png)
![N-(3-methoxyphenyl)-1-[(4-methylbenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11339805.png)

![N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]naphthalene-1-carboxamide](/img/structure/B11339819.png)
![2-methoxy-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide](/img/structure/B11339823.png)
![N-({1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-benzimidazol-2-yl}methyl)furan-2-carboxamide](/img/structure/B11339824.png)

![1-(benzylsulfonyl)-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]piperidine-4-carboxamide](/img/structure/B11339836.png)
